molecular formula C7H5BrN2O B1281023 5-Bromo-1,3-dihydrobenzoimidazol-2-one CAS No. 39513-26-3

5-Bromo-1,3-dihydrobenzoimidazol-2-one

Cat. No.: B1281023
CAS No.: 39513-26-3
M. Wt: 213.03 g/mol
InChI Key: VWIGEYVTDXNDHV-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydrobenzoimidazol-2-one: is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is a derivative of benzoimidazole, characterized by the presence of a bromine atom at the 5-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one typically involves the bromination of 1,3-dihydrobenzoimidazol-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the 5-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine or N-bromosuccinimide on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thio, or alkoxy derivatives of benzoimidazole.

    Coupling Products: Biaryl or heteroaryl derivatives formed through cross-coupling reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dihydrobenzoimidazol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity . The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1,3-dihydrobenzoimidazol-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name

5-bromo-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIGEYVTDXNDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481392
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39513-26-3
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of 4-bromobenzene-1,2-diamine (200 mg, 1.1 mmol), CDI (174 mg, 1.1 mmol) in dioxane was reacted at 50° C. for 16 hours. The mixture was concentrated and the residue was dissolved in DCM and extracted with water with the combined organic phases dried by Na2SO4 and concentrated to give 300 mg of crude product which was used without further purification. LCMS (m/z): 213.1/214.1 [M+H]+/[M+2H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,1′-Carbonyldiimidazole (2.1 g) in NMP (5 ml) was added to a solution of 4-bromo-o-phenylenediamine (CAS Reg. No. 1575-37-7, 2 g) in NMP (5 ml). The mixture was heated to 100° C. for 2 h and then allowed to cool to 60° C. MeOH (3 ml) was added, and the mixture was allowed to cool to room temperature. Water (50 ml) was added. The mixture was filtered. The residue was washed with isopropanol and then dried in vacuo to give the title compound (1.65 g) as a dark brown solid. MS (m/e, ISP neg. ion)=213.1 [M−H+].
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4.29 g (26.46 mmol) of carbonyldiimidazole (CDI) is added to a solution of 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of DMF and the reaction mixture is stirred for 5 hours at 80° C. Then the reaction mixture is poured onto water and the precipitate formed is filtered off. The precipitate is washed three times with water and dried in the circulating air dryer at 60° C. Yield: 4.6 g (90% of theoretical); C7H5BrN2O (M=213.03); calc.: molpeak (M+H)+: 213/215; found: molpeak(M+H)+: 213/215; Rf value: 0.5 (silica gel, DCM/MeOH 10:1).
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Add phenyl chloroformate (922 mg, 5.89 mmol) to a suspension of 4-bromo-benzene-1,2-diamine (1.00 g, 5.35 mmol) and NaHCO3 (483 mg, 5.89 mmol) in methanol (20 mL) and H2O (10 mL). Stir at room temperature for 3.5 h and add 1.00N aqueous NaOH (6 mL, 6.00 mmol). Stir overnight at room temperature and filter. Wash the filter cake with H2O and dry in-vacuo overnight to obtain 386 mg (34%) of the title compound as a brown powder. MS (ES) 213,215 (M+H), 211,213 (M−H); HPLC shows 95% purity.
Quantity
922 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
483 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
34%

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